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azanium;fluoride;hydrate

Cat. No.: B6325103
CAS No.: 12331-96-3
M. Wt: 55.053 g/mol
InChI Key: JQMWHFIKTATBAX-UHFFFAOYSA-N
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Description

Nomenclature and Contextualization in Inorganic and Material Chemistry

The compound is systematically named azanium;fluoride (B91410);hydrate (B1144303) according to IUPAC nomenclature. americanelements.comnih.gov In common laboratory and industrial contexts, it is referred to as ammonium (B1175870) fluoride hydrate. americanelements.com As an inorganic salt, it is classified as a fluoride salt and an ammonium salt. nih.gov The general chemical formula is represented as NH₄F·xH₂O, indicating that the degree of hydration can vary. americanelements.comltschem.com A specific, well-studied form is the monohydrate, NH₄F·H₂O. acs.orgucl.ac.uk

In the realm of materials chemistry, ammonium fluoride hydrate is recognized for its structural similarities to ice. wikipedia.org The anhydrous form, ammonium fluoride (NH₄F), is notably the only substance known to form mixed crystals with water, a consequence of its wurtzite crystal structure where N-H···F hydrogen bonds create a framework very similar to that of ice. wikipedia.org This unique characteristic extends to its hydrated forms and is central to its application in modifying and engineering crystalline hydrate structures, such as clathrates. rsc.orgrsc.org It is also employed as a chemical activator in processes like the synthesis of hydrated silica (B1680970) from industrial residues. mdpi.comnih.gov

Table 1: Chemical and Physical Properties of Azanium;fluoride;hydrate

PropertyValueReference
IUPAC NameThis compound americanelements.com
Common NameAmmonium Fluoride Hydrate americanelements.com
CAS Number12449-35-3 americanelements.comltschem.com
Chemical FormulaNH₄F·xH₂O americanelements.comltschem.com
Molecular Weight (Anhydrous)37.037 g/mol nih.govwikipedia.org
AppearanceColorless to white powder or crystals americanelements.comwikipedia.orgthermofisher.com
Solubility in WaterHighly soluble; 83.5 g/100 ml at 25 °C (anhydrous) americanelements.comwikipedia.org
Anhydrous Crystal StructureWurtzite (hexagonal) wikipedia.org

Historical Perspectives on Fundamental Studies of Hydrates and Fluorides

The study of the ammonium fluoride-water system has a history marked by early investigations into its phase behavior. Initial work by researchers such as Yatlov and Polyakova in the 1940s explored the phase diagram, though some of their findings were later questioned. acs.orgucl.ac.uk A more definitive investigation was conducted by Labowitz and Westrum, who, through thermal analysis, solubility determinations, and Schreinemakers' method of wet residues, firmly established the existence of an incongruently melting compound, ammonium fluoride monohydrate (NH₄F·H₂O). acs.org Their work identified a peritectic temperature of 246.0 K and a eutectic temperature of 244.15 K for the system. acs.org

The fundamental crystal structure of the anhydrous component, ammonium fluoride, was determined by Zachariasen in 1927. nih.gov This early crystallographic work revealed a hexagonal (wurtzite-type) structure, a key detail in understanding its unique relationship with water. nih.govwikipedia.org The ability of ammonium fluoride to form solid solutions with ice, due to the isoelectronic and isostructural nature of the NH₄⁺ and F⁻ ions replacing two water molecules, has been a subject of study for decades and laid the groundwork for its modern applications in hydrate science. wikipedia.orgaip.org

Scope and Significance of Current Academic Research on this compound Systems

Contemporary research on this compound systems is vibrant and primarily focused on materials science and chemical engineering applications. A significant area of investigation is its use in the "crystal engineering" of clathrate hydrates. rsc.org Clathrate hydrates are ice-like crystalline solids that form cages capable of trapping small guest molecules. aip.org Research has shown that incorporating ammonium fluoride into the water lattice allows for the formation of stable clathrates with guest molecules like methanol (B129727), which is not possible with a pure water lattice. rsc.org This is attributed to the strong hydrogen bonding between the guest molecule and the ions in the lattice, which stabilizes the structure. rsc.org This capability has potential applications in gas separation and storage. aip.org

Another key research area is the use of ammonium fluoride as an activating agent in the synthesis of high-purity materials from industrial waste. For example, a novel process uses ammonium fluoride roasting to break down Si-O bonds in ferronickel (B1172207) slag, converting amorphous silica into water-soluble fluoride salts. mdpi.comnih.gov This allows for the subsequent facile synthesis of valuable hydrated silica. mdpi.comnih.gov

Furthermore, the presence of ammonium fluoride in hydrate lattices has been shown to significantly alter their physical properties. aip.org Studies on pressure-induced amorphization (PIA) of clathrate hydrates have found that the inclusion of NH₄F can lower the pressure at which the crystalline structure collapses into an amorphous state. aip.org This research provides fundamental insights into the stability and phase behavior of these complex materials under extreme conditions. rsc.orgaip.org The compound is also studied in the context of other hydrated salts, such as tetra-n-butyl ammonium fluoride (TBAF) clathrate hydrate, which is a promising thermal storage material. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH6NO B6325103 azanium;fluoride;hydrate CAS No. 12331-96-3

Properties

IUPAC Name

azanium;fluoride;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH.H3N.H2O/h1H;1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMWHFIKTATBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

55.053 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Techniques for Azanium;fluoride;hydrate

Laboratory Synthesis Routes for Azanium;fluoride (B91410);hydrate (B1144303) Species

The preparation of ammonium (B1175870) fluoride and its hydrates is fundamentally based on the acid-base reaction between ammonia (B1221849) and hydrogen fluoride. The specific route chosen often depends on the desired final product, whether it be an aqueous solution, a hydrated solid, or the anhydrous salt.

Aqueous methods are the most common for producing ammonium fluoride hydrates due to their operational simplicity and scalability. guidechem.com The primary liquid-phase method involves the direct neutralization of hydrofluoric acid with ammonia. chemkente.comatamanchemicals.com

The general reaction is as follows: HF (aq) + NH₃ (aq) → NH₄F (aq)

In a typical laboratory procedure, hydrofluoric acid is placed in a suitable container made of lead or plastic, and the vessel is cooled. chemkente.com Ammonia gas or aqueous ammonia is then slowly introduced with constant stirring until the solution reaches a specific pH, often around 4. google.com Following the neutralization reaction, the resulting ammonium fluoride solution is subjected to cooling and crystallization to precipitate the hydrated solid. google.com The crystals are then separated from the mother liquor via centrifugation or filtration and subsequently dried. guidechem.comgoogle.com For large-scale needs, ammonium fluoride can also be prepared by mixing one mole of aqueous ammonia with one mole of the more readily available ammonium bifluoride. nih.gov High-purity ammonium fluoride can be obtained by further processing, which involves treating the solution to remove impurities like ammonium fluorosilicate before crystallization. guidechem.com

Table 1: Comparison of Aqueous Synthesis Methods for Ammonium Fluoride Hydrates
MethodReactantsKey Process StepsAdvantagesDisadvantages
Neutralization Hydrofluoric Acid (HF), Ammonia (NH₃)Neutralization in cooled vessel, crystallization, separation, drying. chemkente.comgoogle.comWidely used, simple equipment, easy process control. guidechem.comProduct may have high water content and lower purity if not further purified. guidechem.com
Ammonium Bifluoride Route Aqueous Ammonia (NH₄OH), Ammonium Bifluoride (NH₄HF₂)Mixing of equimolar amounts in aqueous solution. nih.govUtilizes a more readily available starting material than HF.Requires precise molar control for complete conversion.

To obtain anhydrous ammonium fluoride or specialized fluoride compounds, non-aqueous methods are employed. The gas-phase method involves the direct reaction of anhydrous ammonia and anhydrous hydrogen fluoride. nih.gov This approach avoids contact with water, resulting in a product with low water content, high purity, and fine particle size, which is desirable for applications in the electronics and pharmaceutical industries. guidechem.com However, this method demands high-integrity, sealed equipment due to the nature of the gaseous reactants. guidechem.com

Another non-aqueous approach is the sublimation method, where a mixture of ammonium chloride and sodium fluoride is heated in a platinum dish, causing ammonium fluoride to sublime and then crystallize on a cooled surface. chemkente.com Specialized solvothermal synthesis routes have also been developed for producing complex indium fluorides, representing another form of non-aqueous preparation. science.gov Furthermore, novel asymmetric anhydrous quaternary ammonium fluoride salts have been synthesized for specific applications like fluoride ion batteries, highlighting advanced synthetic strategies for related fluoride compounds. rsc.org The room-temperature solid-state reaction between ammonium bifluoride and zirconium fluoride monohydrate to yield ammonium heptafluorozirconate is another example of a specialized, non-solution-based synthesis. researchgate.netiaea.org

Mechanistic Insights into Formation and Interconversion of Hydrates

The formation of specific ammonium fluoride hydrates and their interconversion into related species like ammonium bifluoride are governed by the reaction conditions. Understanding these mechanisms is crucial for controlling the final product's stoichiometry and crystal structure.

Reaction conditions such as temperature, pressure, and reactant concentration significantly influence the composition and structure of the final product. For instance, when an aqueous solution of ammonium fluoride is heated, it can partially decompose, releasing ammonia and converting into ammonium bifluoride (NH₄HF₂). google.comgoogle.com The extent of this conversion is highly dependent on the temperature and the concentration of water in the solution. google.com Heating a solution to pot temperatures up to 150°C while maintaining the water content between 5% and 30% can transform over 90% of the ammonium fluoride into ammonium bifluoride. google.com

Ammonium fluoride also plays a critical role as a structural component in clathrate hydrates, where it can be incorporated into the water lattice. rsc.orgresearchgate.net The concentration of ammonium fluoride doping can alter the hydrate's structural and thermodynamic properties. researchgate.net For example, increasing the concentration of NH₄F can "tune" the size and electrostatic charge distribution within the hydrate cages, and at concentrations above 5 mol%, it can induce a structural transition in nitrogen hydrates. researchgate.net This doping can also suppress the formation of certain ice phases and expand the stability region of others. uibk.ac.at

Table 2: Influence of Reaction Conditions on Product Formation
ConditionSystemEffectOutcomeReference
Temperature Aqueous NH₄F SolutionHeating to 100-150°CPartial conversion of NH₄F to NH₄HF₂ and release of NH₃. google.com
Water Content Aqueous NH₄F SolutionMaintaining 5-30% H₂O during heatingPromotes more rapid and complete conversion to NH₄HF₂. google.com
NH₄F Concentration Clathrate HydratesDoping the water lattice with NH₄FAlters cage size, electrostatic distribution, and structural stability. Can induce phase transitions. researchgate.net
Pressure Gaseous NH₃ + HFIncreased PressureFavors the formation of solid NH₄F (fewer moles of gas). gauthmath.com

Role of Ammonium Fluoride in the Synthesis of Ancillary Materials

Ammonium fluoride is a versatile reagent and precursor in the synthesis of various other inorganic materials, particularly anhydrous metal fluorides.

Ammonium fluoride serves as a highly effective fluorinating agent in a novel, solventless, bottom-up synthetic method for preparing anhydrous metal fluoride (MFx) nanocomposites. acs.orgnih.govsemanticscholar.org This technique is noted for its versatility and use of less toxic reagents compared to traditional methods. researchgate.net In this process, metal precursor nanoparticles (e.g., of copper, iron, cobalt, or nickel) are first confined within a mesoporous carbon matrix. acs.orgdongguk.edu This composite material is then subjected to a simple heat treatment with ammonium fluoride. researchgate.net During heating, the ammonium fluoride decomposes and reacts with the metal precursor, converting it into the corresponding anhydrous metal fluoride (e.g., CuF₂, FeF₃, CoF₂, NiF₂), which remains embedded within the carbon support. acs.orgdongguk.edu This method has been successfully used to synthesize high-performance cathode materials for lithium-ion batteries. acs.orgnih.gov

Table 3: Examples of Metal Fluoride Nanocomposites Synthesized via NH₄F Treatment
Metal FluoridePrecursorSupport MaterialSynthesis MethodApplicationReference
CuF₂, FeF₃, CoF₂ Metal nanoparticlesMesoporous Carbon (MSU-F-C)Simple heat treatment with NH₄F under solventless conditions.Lithium-ion battery cathodes. acs.org
NiF₂ Nickel precursorPorous CarbonBottom-up synthesis using an NH₄F treatment.Lithium-ion battery cathodes. dongguk.edu
(NH₄)₂SiF₆ Amorphous Silica (B1680970)Ferronickel (B1172207) Slag-Leaching ResidueLow-temperature roasting with NH₄F.Intermediate for hydrated silica synthesis. nih.govmdpi.com

Reagent in Hydrated Silica Formation

Azanium;fluoride;hydrate, commonly known as ammonium fluoride, serves as a critical reagent in the synthesis of high-purity hydrated silica, particularly from industrial residues rich in amorphous silica such as ferronickel slag (FNS). mdpi.comnih.govresearchgate.net This method provides an efficient route to convert silica-containing waste into a valuable industrial product. The process hinges on a low-temperature roasting activation step where ammonium fluoride effectively breaks down the silicon-oxygen (Si-O) bonds within the amorphous silica structure. mdpi.comnih.gov

The activation mechanism involves the reaction of ammonium fluoride with silica (SiO₂) to form a water-soluble intermediate, ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆). mdpi.comaip.org This transformation allows for the selective separation of silicon from other impurities present in the raw material. Thermodynamic analysis indicates that this reaction occurs spontaneously at temperatures above 80.3 °C. mdpi.com Following the roasting process, the resulting solid material is subjected to water leaching, which dissolves the (NH₄)₂SiF₆, leaving behind insoluble impurities. mdpi.comresearchgate.net The silicon can then be recovered from the leachate as hydrated silica through a precipitation process, typically involving the addition of ammonia, followed by acid cleaning to achieve a high-purity product. mdpi.comnih.gov

Research has focused on optimizing the parameters of the ammonium fluoride roasting step to maximize the efficiency of silica extraction. Key variables include the mass ratio of ammonium fluoride to the silica-containing residue, the roasting temperature, and the duration of the roasting process. mdpi.comresearchgate.net Studies on FNS-leaching residue have demonstrated that under optimized conditions, this method can yield hydrated silica with a purity of up to 99.68% and a recovery rate of 95.11%. mdpi.comnih.govresearchgate.net

The table below summarizes the optimized conditions and results from a study on the synthesis of hydrated silica from ferronickel slag-leaching residue using ammonium fluoride roasting.

Preparation of Thermally Stable Anhydrous Quaternary Ammonium Fluorides

The preparation of anhydrous quaternary ammonium fluorides is a significant challenge in synthetic chemistry because these compounds, when bearing a β-hydrogen, are prone to instability and decomposition via Hofmann elimination upon removal of their hydration water. acs.orgeventact.com However, a novel class of thermally stable anhydrous quaternary ammonium fluorides has been successfully synthesized utilizing a fluoride-based resin. This method focuses on creating cations with a rigid molecular skeleton that structurally prevents the Hofmann elimination pathway. acs.orgeventact.com

The synthesis is based on quaternary ammonium cations derived from the rigid azabicyclo[2.2.2]octane skeleton. acs.org The preparation is a two-step process. First, the corresponding quaternary ammonium iodide precursors are passed through a fluoride-based ion-exchange resin. acs.orgacs.org This step exchanges the iodide anion for a fluoride anion, yielding the hydrated form of the desired quaternary ammonium fluoride. The second crucial step involves the careful dehydration of this product. The hydrated compound is dried under reduced pressure at elevated temperatures, typically between 100 °C and 140 °C, to yield the thermally stable anhydrous salt. acs.organtpedia.com

This method is significant because it overcomes the primary obstacle in preparing anhydrous fluoride reagents. For example, anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is notoriously unstable and decomposes at room temperature, whereas the azabicyclooctane-based compounds are stable even at temperatures up to 120 °C. acs.orgeventact.com The enhanced stability of these "naked" fluoride salts makes them highly effective and reactive reagents for nucleophilic fluorination reactions in organic synthesis. acs.org

The table below details the synthesis and stability of several of these novel compounds.

Structural Elucidation and Crystallographic Investigations of Azanium;fluoride;hydrate

Crystallographic Studies of Azanium;fluoride (B91410);hydrate (B1144303) Phases

A variety of diffraction techniques have been employed to probe the crystal structures of azanium;fluoride;hydrate under different conditions. These methods provide a comprehensive picture of the atomic arrangement, from the heavy atom lattice to the precise location of hydrogen atoms.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal lattice, providing detailed information on unit cell dimensions, bond lengths, and bond angles. carleton.edu For this compound, this method has been crucial in establishing the foundational crystal structure of its various polymorphs.

At ambient pressure, this compound crystallizes in a hexagonal structure analogous to ice Ih. aip.org This structure is characterized by a wurtzite-type lattice where both the azanium cations and fluoride anions are tetrahedrally coordinated, forming an extensive network of N−H···F hydrogen bonds. wikipedia.org This structural similarity to ice is unique among the ammonium (B1175870) halides and allows for the formation of mixed crystals with water. wikipedia.org

Under pressure, this compound undergoes a series of phase transitions to structures that are also analogous to high-pressure ice phases. Phase II is rhombohedral and corresponds to ice IV, while phase III adopts a cubic CsCl-like structure, similar to ice VII. aip.org

Table 1: Crystallographic Data for this compound (Phase I)

Parameter Value
Crystal System Hexagonal
Space Group P6₃mc
a (Å) 4.39
b (Å) 4.39
c (Å) 7.02
α (°) 90
β (°) 90
γ (°) 120

Data sourced from the Crystallography Open Database. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and determining their lattice parameters. nf-itwg.org It has been widely applied to the study of this compound, particularly in investigating phase transitions and the formation of solid solutions and clathrate hydrates.

PXRD studies have been instrumental in mapping the phase transitions of pressure-quenched high-pressure phases of this compound upon heating at ambient pressure. For instance, NH₄F II transforms into a stacking-disordered variant of the stable hexagonal polymorph, denoted as NH₄F Isd. aip.orgnih.gov Similarly, heating NH₄F III results in a mixture of NH₄F II and NH₄F Isd. aip.orgnih.gov

Furthermore, PXRD has been used to characterize clathrate hydrates where this compound replaces water molecules in the lattice. In these systems, the lattice constants have been observed to decrease with an increasing amount of incorporated this compound. rsc.orgresearchgate.net For example, in modified structure I Xe hydrates, the lattice parameter decreases as the mole percentage of NH₄F increases. rsc.org

Table 2: Lattice Parameters of CO₂ Clathrate Hydrates with Varying this compound Content

NH₄F (mol%) Lattice Parameter a (Å)
5 11.8027(6)
10 11.7795(6)
15 11.7634(2)

Data obtained from PXRD patterns of CO₂ clathrate hydrates. canada.ca

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is particularly sensitive to lighter elements like hydrogen. mdpi.comwikipedia.org This makes it an invaluable tool for accurately locating hydrogen atoms and studying their behavior, such as orientational disorder of the azanium ion, in the crystal lattice of this compound.

Neutron diffraction studies on ammonium halides, including this compound, have provided detailed insights into structural changes under pressure. These studies have helped in determining the pressure dependencies of the positional parameters of deuterium (B1214612) (in deuterated samples), confirming orientational phase transitions. researchgate.net

Inelastic neutron scattering, a related technique, has been used to probe the vibrational dynamics of the azanium ion in the fluoride lattice. The librational (rotational oscillation) modes of the ammonium ion are observed at 560 cm⁻¹. The anharmonicity in these modes is estimated to be about 4%, which is lower than in other ammonium halides, an effect attributed to stronger hydrogen bonding in this compound. rsc.org This technique helps in understanding the strength and nature of the hydrogen bonds that dictate the crystal structure.

Analogies to Ice Structures and Hydrogen Bonding Networks

The structural similarities between this compound and water ice are a central theme in its solid-state chemistry. These analogies extend from the ambient pressure phase to several high-pressure polymorphs, all rooted in the nature of their hydrogen-bonding networks.

This compound is often considered an analogue to ice because several of its solid phases are isostructural with known ice phases. ed.ac.ukresearchgate.net This similarity arises from the tetrahedral shape of the NH₄⁺ cation and its ability to form a fully hydrogen-bonded network, much like the H₂O molecule. aip.org

Phase I (ambient pressure): The stable hexagonal form of NH₄F is isostructural with ice Ih. aip.org

Phase II: This rhombohedral phase, stable up to 1 GPa, is an analogue of the metastable ice IV. aip.org

Phase III: The cubic CsCl-like structure of NH₄F III is analogous to ice VII. aip.org

Despite these similarities, there are important differences. This compound is an ionic compound (NH₄⁺·F⁻), which introduces constraints on the types of ice-like networks it can form. For instance, networks with odd-membered rings of hydrogen bonds are topologically forbidden because they would lead to energetically unfavorable nearest-neighbor F⁻-F⁻ or NH₄⁺-NH₄⁺ arrangements. ed.ac.uk Consequently, this compound can only form structures analogous to ice polymorphs that contain exclusively even-membered rings. ed.ac.uk Furthermore, the liquid phase of this compound is denser than its common solid form, an anomaly famously observed in water. aip.org

The hydrogen bonding in this compound is characterized by N-H···F interactions. wikipedia.org Unlike in ice, where the hydrogen atoms can be disordered (as seen in ice Ih), the hydrogen network in this compound is ordered because all hydrogen atoms are covalently bonded to the nitrogen atoms. ed.ac.uk This inherent order means that this compound does not exhibit the same kind of thermally induced order-disorder transitions seen in many ice phases. ed.ac.uk

At very high pressures (around 60 GPa), the hydrogen bonds in ice begin to symmetrize, leading to a state where the hydrogen atom is centrally located between two oxygen atoms (O-H-O). aip.org However, a similar symmetrization of the F-H-N bond in this compound is not expected due to the asymmetry between the fluorine and nitrogen atoms. ed.ac.uk Computational studies suggest that pure this compound departs from ice-like behavior above 80 GPa, adopting close-packed ionic structures instead of forming symmetric hydrogen bonds. ed.ac.ukresearchgate.net

Disorder in this compound phases can differ from that in ice. For example, in phase III (analogue to ice VII), any disorder is proposed to arise from the rotational disorder of the NH₄⁺ ions, which would lead to disordered hydrogen bonds between the interpenetrating sublattices. This is distinct from the disordered hydrogen network within each sublattice of ice VII. ed.ac.uk

Clathrate Hydrate Systems Involving Ammonium Fluoride

The incorporation of azanium;fluoride (ammonium fluoride, NH₄F) into clathrate hydrate structures represents a significant advancement in the crystal engineering of these materials. By replacing water molecules in the host lattice, ammonium fluoride introduces ionic character and modifies the physicochemical properties of the clathrate, enabling new functionalities and applications.

Incorporation Mechanisms into Clathrate Lattices

Solutions of ammonium fluoride in water have been successfully used to synthesize modified clathrate hydrates. researchgate.netrsc.org These modified structures are essentially solid solutions of NH₄F and water. researchgate.net Research has demonstrated the formation of both modified structure I (sI) and structure II (sII) hydrates with guests such as xenon (Xe) and tetrahydrofuran (B95107) (THF). researchgate.netrsc.org The extent of incorporation can be significant, with reports of up to approximately 19 mole% NH₄F in modified structure I Xe hydrates and up to 25 mole% in structure II THF/Xe hydrates. researchgate.netrsc.org

Structural Modification and Crystal Engineering of Host Frameworks

The deliberate incorporation of ammonium fluoride serves as a powerful tool for the crystal engineering of clathrate hydrate lattices, allowing for the modification of their structure and properties. researchgate.netrsc.org A primary and consistent observation is the contraction of the hydrate lattice with increasing concentration of incorporated NH₄F. researchgate.netrsc.orgacs.org This decrease in lattice parameters is a direct consequence of the shorter and stronger hydrogen bonds introduced by the NH₄⁺ and F⁻ ions compared to the water-water hydrogen bonds they replace. researchgate.netaip.org

This structural modification has profound implications for the functionality of the clathrate. One of the most significant achievements of this crystal engineering approach is the ability to encage guest molecules that are typically incompatible with pure water clathrate lattices. researchgate.net A prime example is methanol (B129727), which is generally known as a thermodynamic hydrate inhibitor because its hydrogen bonding with water disrupts the lattice. rsc.orgacs.org However, in an NH₄F-doped lattice, methanol can be stably incorporated as a guest molecule. researchgate.netacs.org Structural analysis has shown that the methanol's hydroxyl group forms strong hydrogen bonds with the NH₄⁺ and F⁻ ions in the lattice. researchgate.netrsc.org This guest-ion interaction stabilizes the methanol within the cage without disrupting the integrity of the surrounding water-water hydrogen-bonding network. rsc.orgacs.org

Furthermore, NH₄F doping can induce structural transitions in the clathrate. For instance, in the case of nitrogen (N₂) hydrates, which typically form structure II, doping with NH₄F at concentrations greater than 5 mol% can cause a transition to the structure I preference. acs.org This ability to "tune" the clathrate structure by doping highlights the potential of this crystal engineering approach for designing materials with specific properties, for example, to improve hydrate-based gas separation technologies. acs.orgacs.org

Below is a data table summarizing the effect of NH4F concentration on the lattice constants of different clathrate hydrate structures.

Clathrate SystemNH₄F Concentration (mol%)Lattice Constant (Å)Structure TypeReference
Xe Hydrate011.9072sI rsc.org
Xe Hydrate711.87sI researchgate.net
THF/Xe Hydrate017.31sII researchgate.net
THF/Xe Hydrate717.2110sII rsc.org
THF/Xe Hydrate1517.1854sII rsc.org
N₂ Hydrate017.26sII acs.org
N₂ Hydrate1011.88sI acs.org
O₂ Hydrate017.19sII acs.org
O₂ Hydrate1017.08sII acs.org
CH₄ Hydrate011.93sI acs.org
CH₄ Hydrate1011.88sI acs.org

Guest-Host Interactions and Cage Occupancy Studies

The introduction of ionic NH₄⁺ and F⁻ into the host lattice significantly alters the nature of guest-host interactions. acs.org While typical clathrates are stabilized by van der Waals forces between the guest and the host water molecules, NH₄F-doped hydrates introduce strong electrostatic interactions. aip.orgacs.org These interactions can be tuned by varying the concentration of the dopant. acs.org

Studies using ¹²⁹Xe NMR spectroscopy on xenon-containing hydrates have provided direct evidence of the modified cage environment. The spectra for Xe in the small cages of NH₄F-doped hydrates show a concentration-dependent fine structure that is absent in pure water clathrates. researchgate.netrsc.org This fine structure is indicative of different cage configurations arising from the various possible distributions of NH₄⁺ and F⁻ ions around the guest, directly demonstrating the influence of the ionic dopants on the encaged guest. rsc.org

Molecular dynamics simulations and powder X-ray diffraction (PXRD) analyses have further elucidated these interactions. For instance, in CO₂ hydrates, it was found that CO₂ interacts more strongly with the NH₄F-doped small (5¹²) cages. acs.org Simulations revealed a strong interaction between the oxygen atom of the CO₂ molecule and the dopant NH₄⁺ cation in these cages. acs.org Similarly, in methanol-doped THF clathrates, molecular dynamics simulations showed strong interactions between the methanol guest and the host NH₄F pairs, which leads to mutual stabilization and a lower thermal expansivity of the clathrate. acs.org

The cage occupancy, which is the fraction of cages filled by guest molecules, is also influenced by the presence of ammonium fluoride. The modification of cage size and the introduction of electrostatic interactions can alter the preference of guest molecules for different cage types. rsc.org For example, the incorporation of methanol into CO₂ clathrates showed that at low concentrations, methanol preferentially occupies the small 5¹² cages. acs.org This suggests a potential application where methanol could act as a site blocker for small cages, which could be advantageous in hydrate-based gas separation processes by preventing smaller gas molecules like methane (B114726) or nitrogen from occupying them. acs.org Rietveld analysis of PXRD patterns is a key technique used to determine guest positions and cage occupancies in these complex systems. researchgate.netrsc.org

Below is an interactive data table detailing cage occupancy in various NH₄F-doped clathrate systems.

Clathrate SystemGuest MoleculeCage TypeOccupancy (%)NH₄F (mol%)Reference
Xe HydrateXeSmall (5¹²)990 rsc.org
Xe HydrateXeLarge (5¹²6²)1000 rsc.org
Xe HydrateXeSmall (5¹²)967 researchgate.net
Xe HydrateXeLarge (5¹²6²)1007 researchgate.net
THF/Xe HydrateTHFLarge (5¹²6⁴)1007 researchgate.net
THF/Xe HydrateXeSmall (5¹²)907 researchgate.net
THF/Xe HydrateTHFLarge (5¹²6⁴)10015 researchgate.net
THF/Xe HydrateXeSmall (5¹²)8515 researchgate.net

Table of Compound Names

Common NameIUPAC Name
Ammonium fluorideazanium;fluoride
Wateroxidane
XenonXenon
TetrahydrofuranOxolane
MethanolMethanol
Nitrogendinitrogen
Oxygendioxygen
MethaneMethane
Carbon DioxideCarbon dioxide

Spectroscopic and Advanced Characterization Techniques for Azanium;fluoride;hydrate

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within ammonium (B1175870) fluoride (B91410) hydrate (B1144303). These methods are particularly sensitive to the vibrations of the ammonium cation (NH₄⁺), the fluoride anion (F⁻), and the hydrogen-bonding network that defines the crystal structure.

Ammonium fluoride adopts a wurtzite crystal structure where each ammonium cation is tetrahedrally surrounded by four fluoride anions, and vice-versa. wikipedia.org This arrangement is heavily influenced by N−H···F hydrogen bonds between the cations and anions. wikipedia.org The strength and nature of these hydrogen bonds are primary determinants of the compound's physical and chemical properties.

Vibrational spectroscopy directly probes these N−H···F interactions. The frequencies of the N-H stretching and bending modes in the IR and Raman spectra are sensitive to the strength of the hydrogen bonds. Stronger hydrogen bonding typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching bands. The significant electronegativity of the fluorine atom facilitates the formation of robust hydrogen bonds with the ammonium cation, which can be systematically studied by observing these spectral changes.

Raman spectroscopy is particularly effective for studying the low-frequency vibrations corresponding to molecular motions and lattice dynamics. Studies conducted at various temperatures on polycrystalline ammonium fluoride (NH₄F) and its deuterated analogue (ND₄F) have provided detailed assignments of their vibrational modes. researchgate.net

At low temperatures, Raman spectral lines become sharper and shift to higher wavenumbers compared to room temperature spectra, although no major crystalline phase changes were observed between 80 K and 300 K at ambient pressure. researchgate.net The spectra reveal distinct bands corresponding to translational lattice modes, which involve the motion of the NH₄⁺ and F⁻ ions as units within the crystal lattice. researchgate.net Additionally, overtones and combination bands involving the libration (restricted rotation) of the ammonium ion are observed, providing indirect information about this motion. researchgate.net The main degenerate bending modes, ν₂(E) and ν₄(F₂), have also been identified for the first time in Raman spectra, with the ν₂ fundamental splitting into doublets at low temperatures as predicted by factor group analysis. researchgate.net

Interactive Table: Low-Temperature Raman Spectral Data for NH₄F and ND₄F Data sourced from studies at approximately 80 K. Wavenumbers are in cm⁻¹.

Vibrational Mode Assignment NH₄F (cm⁻¹) ND₄F (cm⁻¹)
Symmetric NH/ND Stretch (ν₁) 2876 2112
Antisymmetric NH/ND Stretch (ν₃) 2818 2174
Degenerate NH/ND Bend (ν₂) 1684, 1667 1238, 1227
Degenerate NH/ND Bend (ν₄) 1435 1083
Translational Lattice Mode 362 350
Translational Lattice Mode 266 258
Translational Lattice Mode 224 218

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to vibrational spectroscopy, providing element-specific information about the local chemical environment, structure, and dynamics within the solid state.

Solid-state Magic Angle Spinning (MAS) NMR is indispensable for studying ammonium fluoride hydrate. By spinning the sample at a specific angle (the "magic angle"), this technique averages out anisotropic interactions that broaden NMR signals in solids, resulting in higher resolution spectra.

¹H and ¹⁹F are the primary nuclei studied in this compound. ¹H MAS NMR provides information on the ammonium cation, particularly its rotational dynamics. Temperature-dependent studies of the ¹H NMR second moment (M₂) and spin-lattice relaxation time (T₁) can reveal the onset of cationic reorientation. researchgate.net For example, a decrease in the M₂(¹H) value over a specific temperature range indicates the beginning of molecular motion. researchgate.net

¹⁹F MAS NMR is a direct and sensitive method for distinguishing different fluorine environments. acs.orgresearchgate.net The ¹⁹F chemical shift is highly sensitive to the local environment, including the nature and proximity of the surrounding ammonium ions and the extent of hydrogen bonding. In complex fluorinated systems, ¹⁹F NMR can identify distinct fluorine species, such as those in a crystalline phase versus those on a surface. acs.org Non-exponential magnetization recovery in T₁ measurements for both ¹H and ¹⁹F can indicate strong magnetic coupling between the proton and fluorine nuclear systems. researchgate.net

Isotopic substitution provides a powerful lens for examining specific molecular components and their dynamics. While ¹²⁹Xe NMR is a technique used to probe void spaces and porosity in materials and is not applicable to a dense ionic solid like ammonium fluoride hydrate, Deuterium (B1214612) (²H) NMR is exceptionally informative.

By substituting hydrogen with deuterium (e.g., studying ND₄F), ²H solid-state NMR can be used to investigate molecular dynamics in great detail. scispace.comwikipedia.org Deuterium has a nuclear spin of 1, and its interaction with the local electric field gradient (the quadrupole interaction) is very sensitive to the orientation and motion of the C-D (or in this case, N-D) bond. wikipedia.org Changes in the orientation of the ammonium ion due to molecular motions have significant effects on the ²H NMR spectral line shape. wikipedia.org This allows for the precise characterization of the rate and geometry of the reorientational motions of the ammonium ion within the crystal lattice. nih.gov Such studies require isotopically enriched samples because the natural abundance of ²H is very low (0.016%). wikipedia.org

Thermal Analysis and Pressure-Dependent Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the material's response to heat. When heated, ammonium fluoride sublimes, a property common to many ammonium salts. wikipedia.org This process involves decomposition into gaseous ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) in a reversible reaction. wikipedia.org TGA would measure the mass loss associated with this sublimation, while DSC would detect the corresponding endothermic transition, providing data on the temperature and enthalpy of the process. For instance, studies on related complex ammonium fluorides show distinct multi-step decomposition reactions, each with a characteristic temperature range that can be identified using TGA and DSC. nih.govysxbcn.comcsu.edu.cn

Pressure-dependent studies, often coupled with Raman spectroscopy and X-ray diffraction, reveal the rich phase behavior of ammonium fluoride. The compound undergoes several structural phase transitions under compression. aps.orgresearchgate.net At ambient temperature, the initial hexagonal phase (NH₄F I) transforms to a rhombohedral phase (NH₄F II) at approximately 0.36 GPa, and then to a CsCl-type cubic phase (NH₄F III) above 1 GPa. aps.orgaip.org Further compression beyond 10 GPa induces a disorder-order transition in the cubic phase. aps.orgresearchgate.net At extremely high pressures, a novel dense solid phase with a tetragonal (P4/nmm) structure has been observed. cam.ac.uk This transition is driven by a displacement of fluoride ions followed by a rotational shift of the ammonium ions at very high pressure. cam.ac.uk

Interactive Table: High-Pressure Phase Transitions of Ammonium Fluoride (NH₄F) Phases observed at ambient temperature with increasing pressure.

Phase Name Crystal System Approximate Transition Pressure Notes
NH₄F I Hexagonal Ambient Isostructural with ice Ih. researchgate.netaip.org
NH₄F II Rhombohedral ~0.36 GPa Isostructural with the metastable ice IV. aps.orgaip.org
NH₄F III Cubic (CsCl-type) ~1 GPa Disordered phase, analogue of ice VII. aps.orgresearchgate.net
NH₄F IIIt Tetragonal >10 GPa An ordered phase resulting from a distortion of the cubic phase. aps.org
Phase VIII Tetragonal (P4/nmm) >115 GPa A novel dense phase identified under extreme pressure. cam.ac.uk

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique used to study the thermal properties of materials, including phase transitions. In the context of azanium;fluoride, which shares structural similarities with ice, DSC has been instrumental in comparing their phase behaviors.

Research on the high-pressure phases of ammonium fluoride (NH₄F), specifically NH₄F II and NH₄F III, has utilized DSC to investigate their transitions upon heating at ambient pressure. Samples are typically cooled to low temperatures, such as 93 K, and then heated at a controlled rate, for instance, 10 K/min, to monitor heat flow changes associated with phase transformations.

Upon heating, the pressure-quenched NH₄F II phase transforms to a stacking-disordered variant of the stable hexagonal form, denoted as NH₄F Isd. Similarly, heating NH₄F III results in a more complex transition, initially forming a mixture of NH₄F II and NH₄F Isd, which then fully converts to NH₄F Isd at temperatures above approximately 220 K. nih.gov These transitions are observed as exothermic events in the DSC thermograms, indicating the release of heat as the metastable high-pressure phases transform into more stable forms.

The thermodynamic parameters of these transitions, such as the enthalpy change (ΔH), can be quantified from the DSC data. It has been noted that the phase transitions of NH₄F high-pressure phases to NH₄F Isd are generally less exothermic than the corresponding transitions in ice. researchgate.net These differences are attributed to the distinct underlying thermodynamics of the two materials. The irreversible nature of these phase transitions is confirmed by cooling the resulting NH₄F Ih and observing no further transformations, which is consistent with it being the thermodynamically stable phase at ambient pressure. researchgate.net

Table 1: DSC Analysis of Phase Transitions in High-Pressure Phases of Ammonium Fluoride

Initial Phase Heating Rate Observed Transition(s) Final Product
NH₄F II 10 K/min NH₄F II → NH₄F Isd NH₄F Ih (above 260 K)

This table is generated based on findings reported in scientific literature. nih.govresearchgate.net

Dilatometry and Pressure-Induced Amorphization Investigations

Dilatometry measures the dimensional changes of a material as a function of temperature or pressure, providing insights into its thermal expansion and phase transitions. In conjunction with pressure studies, it is a powerful tool for investigating pressure-induced amorphization (PIA), a process where a crystalline material transforms into an amorphous solid under compression.

Studies on clathrate hydrates, which are ice-like structures, have incorporated ammonium fluoride into the host lattice to investigate its impact on PIA. Dilatometric curves obtained during isothermal compression of these clathrate hydrates reveal changes in slope that signify pressure-induced transformations. For instance, an alcohol clathrate hydrate containing NH₄F undergoes PIA at a significantly lower pressure (0.98 GPa at 77 K) compared to other clathrates of the same structure. wikipedia.org

The dilatometric data shows the volume change of the sample as pressure is increased. The onset of PIA is marked by a distinct change in the compression behavior. The presence of NH₄F in the water host-lattice appears to stabilize the collapsed, amorphous state, thereby facilitating the amorphization process at lower pressures. wikipedia.org These investigations highlight the significant role of azanium;fluoride in modifying the structural stability and phase behavior of water-based crystalline structures under high pressure. A remarkable finding is the ability to recover the amorphized clathrate at ambient pressure, which is not typically possible for other clathrates, suggesting that the inclusion of NH₄F enhances the stability of the amorphous phase. wikipedia.org

Electron Microscopy Techniques for Morphological and Compositional Analysis (e.g., SEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are essential for characterizing the morphology, or surface structure and particle shape, of crystalline materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition analysis.

For azanium;fluoride, which crystallizes in colorless prisms, SEM would be expected to reveal the external morphology of these crystals. wikipedia.org While specific SEM micrographs solely focused on pure azanium;fluoride;hydrate are not extensively available in the public domain, studies on related systems provide insights. For example, SEM has been used to observe the morphology of various materials synthesized or treated with ammonium fluoride. These studies show that the presence of ammonium fluoride can influence the crystal habit and surface features of the resulting materials.

EDX analysis of a pure this compound sample would be expected to show peaks corresponding to nitrogen, fluorine, and oxygen, confirming the elemental composition of the compound. The technique can also be used to assess the purity and homogeneity of the sample. In more complex systems, EDX can map the distribution of elements, which would be useful in studies where azanium;fluoride is incorporated into a matrix or used as a dopant.

While detailed research findings from SEM and EDX analyses specifically on "this compound" are limited, the techniques remain crucial for a complete characterization of its physical and chemical properties.

Theoretical and Computational Chemistry Approaches for Azanium;fluoride;hydrate Systems

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecular systems. These methods solve the electronic Schrödinger equation (or an equivalent formulation in DFT) to determine the electronic structure and related properties of a system.

The electronic structure and the nature of chemical bonds in azanium fluoride (B91410) are crucial for understanding its properties. The crystal structure of ammonium (B1175870) fluoride is notably similar to that of ice, featuring a tetrahedral arrangement where each ammonium ion is surrounded by four fluoride ions, and vice versa. wikipedia.org This arrangement is held together by N−H···F hydrogen bonds. wikipedia.org

Ab initio calculations and Compton scattering experiments have been employed to probe the electron wave functions involved in the bonding of NH₄F. researchgate.net These studies provide compelling evidence for significant hydrogen bonding and show a notable charge transfer in the ammonium ion, a detail not easily observable through other methods. researchgate.net DFT calculations, often used in conjunction with crystal structure prediction methods, allow for detailed analysis of electronic structures and chemical bonding under various conditions, such as high pressure. ed.ac.uk

The table below summarizes key findings from computational studies on the bonding in azanium fluoride systems.

Computational MethodSystemKey Findings
Ab Initio Calculations & Compton ScatteringNH₄F CrystalRevealed significant charge transfer in the NH₄⁺ ion and confirmed the nature of the N−H···F hydrogen bonds. researchgate.net
Density Functional Theory (DFT)NH₄F under high pressureUsed to analyze electronic structures and bonding to understand phase transitions and departures from ice-like behavior. ed.ac.uk

DFT calculations are instrumental in predicting the energetic stability of different phases and forecasting potential reaction pathways. By calculating the enthalpy (H = U + PV) of various crystal structures at different pressures, researchers can construct a convex hull of formation enthalpies to identify the most thermodynamically stable phases. ed.ac.ukresearchgate.net

For instance, computational studies have explored the high-pressure phase diagram of NH₄F, predicting transition pressures between different solid phases, such as NH₄F-III → II and NH₄F-II → I at 2.7 and 1.4 GPa, respectively. ed.ac.uked.ac.uk These calculations also show that azanium fluoride remains very stable against decomposition into its constituent molecules, ammonia (B1221849) (NH₃) and hydrogen fluoride (HF), even at high pressures. ed.ac.uk

Thermodynamic analysis using quantum chemical data can also predict the spontaneity of reactions. For example, the reaction of ammonium fluoride with amorphous silica (B1680970) to form water-soluble fluoride salts has been shown to be spontaneous above 80.3 °C, a finding derived from the change in Gibbs free energy (ΔG). nih.gov

The following table presents predicted phase transition pressures for azanium fluoride based on DFT calculations.

TransitionPredicted Pressure (GPa)
NH₄F-III → NH₄F-II2.7 ed.ac.uked.ac.uk
NH₄F-II → NH₄F-I1.4 ed.ac.uked.ac.uk
Departure from ice-analogue behavior> 80 ed.ac.uked.ac.uk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of the system.

First-principles molecular dynamics (FPMD), where forces are calculated "on-the-fly" from electronic structure calculations, can be used to investigate the dynamic and transport properties of systems containing ammonium and fluoride ions in a hydrate (B1144303) environment. acs.orgacs.org Simulations on related compounds like tetramethyl ammonium fluoride (TMAF) in water show that this method can reveal structural rearrangements and transport behaviors of the constituent ions and water molecules. acs.orgacs.org While specific MD studies on the transport properties of azanium;fluoride;hydrate are not widely available, the methodologies are well-established. For example, MD simulations under an NVT (constant number of particles, volume, and temperature) ensemble can be used to predict crystal morphologies and understand the interactions between solvent molecules and crystal surfaces. nih.gov

Understanding how the azanium cation (NH₄⁺) and fluoride anion (F⁻) interact with water molecules is key to describing the hydrate system. MD simulations are particularly well-suited for this purpose. FPMD simulations of TMAF-water mixtures show that water molecules preferentially solvate the fluoride ions. acs.orgacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations provide a more advanced approach, treating the ion and its immediate hydration shell with high-level quantum mechanics while the rest of the solvent is modeled with classical mechanics. mdpi.com Studies on the hydration of the fluoride ion using this method provide an in-depth analysis of the hydration structure, coordination numbers, and the dynamics of water molecules exchanging between the first hydration shell and the bulk solvent. mdpi.com Such simulations highlight the strong hydrogen bonding between the fluoride anion and surrounding water molecules. nih.gov

Simulation TechniqueSystemKey Insights
First-Principles MDTetramethyl Ammonium Fluoride (TMAF) + WaterWater preferentially solvates the F⁻ anion; broad distribution of F⁻−H₂O hydrogen bond lifetimes. acs.orgacs.org
QM/MM MDF⁻ ion in aqueous solutionProvides detailed analysis of hydration structure, ion-ligand distances, and first-shell ligand exchange characteristics. mdpi.com

Computational Modeling of Phase Diagrams and Host-Guest Interactions

Computational modeling is a powerful tool for predicting the phase diagram of materials under various conditions and for exploring their potential to form host-guest complexes.

By combining data mining of known and hypothetical crystal structures with DFT calculations, researchers can computationally explore the phase diagram of azanium fluoride at high pressures. ed.ac.uked.ac.uk Such studies have shown that while NH₄F is analogous to ice at lower pressures, it departs from this behavior above 80 GPa, forming close-packed ionic structures. ed.ac.uked.ac.uk Computational methods can also map out the phase diagram of binary systems, such as the (NH₃)(HF)n space, to identify stable compounds. ed.ac.ukresearchgate.net

The ability of azanium fluoride to act as a host structure in clathrate hydrates, similar to water ice, has also been investigated computationally. ed.ac.uk These studies predict the stability of ammonium fluoride hydrides where NH₄F acts as a host for small guest species. ed.ac.uked.ac.uk Molecular dynamics simulations have been used to study the pressure-induced amorphization of clathrate hydrates where NH₄F is substituted into the host lattice, showing that this substitution can lower the pressure required for the crystalline-to-amorphous transition. uibk.ac.at

Modeling ApproachSystemFocus of Investigation
DFT + Crystal Structure PredictionPure NH₄FHigh-pressure phase diagram, structural transitions, and stability limits of ice-analogue phases. ed.ac.uked.ac.uk
DFT CalculationsNH₄F-HF binary systemGround state phase diagram as a function of pressure. researchgate.net
DFT CalculationsNH₄F HydridesFormation and stability of host-guest compounds with species like H₂. ed.ac.uked.ac.uk
Molecular DynamicsNH₄F-containing clathrate hydratesPressure-induced amorphization and the role of NH₄F in the host lattice. uibk.ac.at

Exploration of High-Pressure Phases and Analogues

Computational studies have been instrumental in mapping the high-pressure phase diagram of this compound, revealing its intriguing parallels with the phases of ice. ed.ac.ukaip.orglatrobe.edu.augov.scot By combining data mining of known and hypothetical ice networks with crystal structure prediction and DFT calculations, researchers have explored the evolution of this compound's structure up to pressures of 300 GPa. ed.ac.uk

Key findings from these computational explorations include:

Ice Analogy: Many solid phases of ammonium fluoride are isostructural with known ice phases. ed.ac.ukaip.org For instance, NH₄F I is an analogue of ice Ih, NH₄F II corresponds to the metastable ice IV, and the high-pressure NH₄F III phase is an analogue of ice VII. ed.ac.ukresearchgate.net DFT calculations have successfully predicted the transition pressures between these phases. ed.ac.uk

Disorder-Order Transitions: Ab initio structure search calculations, in conjunction with experimental techniques like Raman spectroscopy and X-ray diffraction, have been used to investigate phase transitions in the high-pressure cubic phase (NH₄F III). researchgate.netaps.org These studies detected a disorder-order transition above 10 GPa, which is associated with the rotational ordering of the NH₄⁺ ions and bears similarities to transitions observed in both ice and other ammonium halides. ed.ac.ukaip.orgaps.org

Emergence of Novel High-Pressure Phases: At pressures beyond those typically studied, computational predictions suggest a deviation from ice-like behavior. DFT calculations indicate that above approximately 80 GPa, this compound transitions to close-packed ionic structures, where the constraints of the ice-like network topology are broken. ed.ac.ukaip.orgaip.org More recent ab initio calculations and experimental work have identified a transition to a dense tetragonal phase (P4/nmm), named phase VIII, at pressures around 115 GPa. researchgate.netcam.ac.uk This transition is understood to be driven by a synergistic interplay of fluorine ion displacement and a rotational shift of the ammonium ions. researchgate.netcam.ac.uk

The table below summarizes the computationally and experimentally characterized phases of this compound and their ice analogues.

Prediction of Clathrate Formation and Stability

Computational chemistry plays a crucial role in predicting and understanding the formation of clathrate hydrates where this compound can act as a host or a modifying agent. ed.ac.uk These ice-like inclusion compounds can trap guest molecules within their lattice cages.

Host-Guest Systems: DFT calculations and crystal structure prediction methods have been used to explore the capability of this compound to form host-guest compounds, analogous to water-based gas hydrates. ed.ac.ukaip.org These studies predict that low-density structures, such as cubic clathrate structure CS-IV, could be stabilized at positive pressures by incorporating suitable guest molecules like molecular hydrogen (H₂). ed.ac.ukaip.orged.ac.uk However, the ionic nature of the NH₄⁺···F⁻ lattice imposes severe topological constraints on the types of clathrate networks that can form. ed.ac.ukaip.orgresearchgate.net

Lattice Modification and Crystal Engineering: Theoretical approaches are employed to understand how doping water-ice clathrates with this compound modifies their structure and properties. researchgate.netrsc.org The azanium and fluoride ions can substitute water molecules in the clathrate lattice, creating a solid solution. rsc.orgresearchgate.net DFT calculations of NMR chemical shifts have been successfully used to analyze the distribution of these ions within the cages, corroborating experimental ¹²⁹Xe NMR data for xenon-filled clathrates. researchgate.netrsc.orgresearchgate.net Molecular dynamics (MD) simulations further help in understanding the stability and dissociation mechanisms of these modified clathrates. rsc.orgfigshare.comnih.gov

Thermodynamic Stability: The stability of these complex hydrates is a key focus of computational studies. rsc.org For instance, ab initio DFT calculations have been performed on hypothetical type-I clathrates like (NH₄)₈Sn₄₄, suggesting that the incorporation of the ammonium cation as a guest in the polyhedral cavities is thermodynamically possible. mdpi.comnih.gov Such studies are vital for screening potential new clathrate-forming systems and for applications in areas like gas storage and thermoelectric materials. aip.orgmdpi.com

The table below details computational findings on this compound in clathrate systems.

Reactivity and Reaction Mechanisms in Fundamental Chemical Processes of Azanium;fluoride;hydrate

Acid-Base Chemistry and Proton Transfer Mechanisms

Azanium;fluoride (B91410);hydrate (B1144303), commonly known as ammonium (B1175870) fluoride monohydrate, exhibits distinct acid-base properties rooted in the nature of its constituent ions: the azanium (ammonium) cation (NH₄⁺) and the fluoride anion (F⁻). The ammonium ion is the conjugate acid of a weak base (ammonia, NH₃), while the fluoride ion is the conjugate base of a weak acid (hydrofluoric acid, HF).

In aqueous solution, the ammonium ion can donate a proton to water, establishing an equilibrium that results in an acidic solution. nih.gov This hydrolysis reaction is represented by the following equation:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

Conversely, the fluoride ion acts as a weak base, accepting a proton from water. nih.gov This process is described by the equilibrium:

F⁻(aq) + H₂O(l) ⇌ HF(aq) + OH⁻(aq)

The formation of the compound itself is a classic acid-base reaction involving proton transfer from hydrogen fluoride to ammonia (B1221849). wikipedia.org In the absence of a solvent, this interaction can result in a hydrogen-bonded complex (NH₃···HF) or an ion pair (NH₄⁺F⁻). jh.edu Theoretical and spectroscopic studies have shown that for isolated single molecules of ammonia and hydrogen chloride, the hydrogen-bonded complex is favored, and proton transfer to form an ionic salt requires the cooperative effects of a condensed phase or solvent environment. jh.edu This principle extends to the ammonia and hydrogen fluoride system, where the lattice energy of the solid crystal stabilizes the ionic, proton-transferred state of azanium;fluoride. researchgate.net The process of proton transfer is fundamental to its chemical behavior, influencing its interactions and reactivity. researchgate.netnih.gov

Decomposition Pathways and Thermal Stability

Azanium;fluoride;hydrate is known to be thermally unstable. When heated, it undergoes decomposition rather than melting at a distinct temperature. nih.govnoaa.gov The primary decomposition pathway involves a reversible reaction where the salt breaks down into its constituent acid and base: ammonia (NH₃) and hydrogen fluoride (HF). wikipedia.orgzegmetal.com

[NH₄]F(s) ⇌ NH₃(g) + HF(g)

This process is characteristic of ammonium salts of strong acids and is also observed as sublimation. wikipedia.orgsolvay.com The decomposition can begin at temperatures below its boiling point. noaa.gov

Furthermore, azanium;fluoride has a tendency to lose ammonia gas, leading to the formation of the more thermally stable ammonium bifluoride (NH₄HF₂). nih.govwikipedia.org

2 NH₄F(s) → NH₄HF₂(s) + NH₃(g)

Exposure to high temperatures can lead to further decomposition, resulting in the liberation of toxic gases, including hydrogen fluoride, ammonia, and nitrogen oxides. solvay.com The presence of water in the hydrate form can also influence decomposition, as the compound's interaction with moisture can form hydrofluoric acid. solvay.com

Thermal Property Description Decomposition Products Reference
Thermal StabilityDecomposes upon heating.Ammonia (NH₃), Hydrogen Fluoride (HF) nih.govwikipedia.org
SublimationSublimes when heated, a process involving reversible decomposition.NH₃(g), HF(g) wikipedia.orgsolvay.com
ConversionTends to lose ammonia to form the more stable ammonium bifluoride.Ammonium Bifluoride (NH₄HF₂), Ammonia (NH₃) nih.gov
High-Temp DecompositionFurther decomposition at elevated temperatures.Hydrogen Fluoride (HF), Ammonia (NH₃), Nitrogen Oxides solvay.com

Reactions as a Fluoride Source in Organic and Inorganic Synthesis (Academic Contexts)

In academic research, this compound serves as a source of the fluoride ion, which can act as both a nucleophile and a base in various synthetic transformations. researchgate.net

The fluoride anion is a key reagent for creating carbon-fluorine bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals. acs.orgucla.edu However, the use of simple metal fluorides is often hampered by their low solubility in organic solvents. acs.orgucla.edu Ammonium fluoride and its organic-substituted derivatives, like tetraalkylammonium fluorides (e.g., TBAF), offer improved solubility and are frequently used as sources of "naked" fluoride for nucleophilic substitution reactions. mdpi.comacsgcipr.org

These reactions typically follow Sₙ2 or SₙAr (nucleophilic aromatic substitution) mechanisms, where the fluoride ion displaces a leaving group (such as a halide, mesylate, or tosylate) on an alkyl or aryl substrate. acsgcipr.orgacs.org

Sₙ2 Reaction Example: R-X + F⁻ → R-F + X⁻ (where X = Br, I, OTs, etc.)

SₙAr Reaction Example: Ar-X + F⁻ → Ar-F + X⁻ (where Ar is an electron-deficient aromatic ring)

The reactivity of the fluoride ion is highly dependent on its solvation state. In protic solvents, hydrogen bonding significantly reduces its nucleophilicity. Therefore, anhydrous conditions and polar aprotic solvents are often preferred to enhance its reactivity. mdpi.comrsc.org While azanium;fluoride itself is less commonly used than tetraalkylammonium fluorides in high-performance organic synthesis due to the presence of the acidic ammonium cation and water of hydration, it represents a fundamental source of nucleophilic fluoride.

This compound is highly reactive towards compounds containing silicon and certain metals, a property exploited in various inorganic and materials science applications.

Reactions with Silicon Compounds: A prominent reaction is the digestion of silica (B1680970) (silicon dioxide, SiO₂) and other silicates. The fluoride ion readily attacks the silicon-oxygen bonds, which are strong but susceptible to cleavage by fluoride. This reaction is used for etching glass and in the processing of minerals. wikipedia.orgzegmetal.commdpi.com The reaction with silica proceeds as follows:

SiO₂(s) + 6 NH₄F(aq) → (NH₄)₂SiF₆(aq) + 4 NH₃(aq) + 2 H₂O(l)

The product, ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆), is water-soluble, allowing for the dissolution of silica. mdpi.comnih.gov This reactivity is fundamental to processes for producing high-purity silica, where impure silica is first dissolved using a fluoride source and then reprecipitated. google.com In semiconductor manufacturing, ammonium fluoride is a key component of buffered oxide etch solutions, which are used to remove silicon dioxide layers at a controlled rate. wikipedia.orgresearchgate.net

Reactions with Metal Compounds: Azanium;fluoride also reacts with various metal oxides and metals to form complex metal fluorides. For example, it reacts with aluminum and chromium to produce ammonium hexafluoroaluminate ((NH₄)₃AlF₆) and ammonium hexafluorochromate ((NH₄)₃CrF₆), respectively. semanticscholar.org It is also used in the extraction of beryllium from beryllium oxide. zegmetal.com Thermodynamic analysis shows that ammonium fluoride can react spontaneously with oxides like CaO and MgO even at ambient temperatures, while reactions with Al₂O₃ and Fe₂O₃ require higher temperatures. mdpi.comnih.gov

Reactant Product(s) Context/Application Reference
Silicon Dioxide (SiO₂)Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)Glass etching, mineral processing, silica purification mdpi.comnih.govresearchgate.net
Aluminum (Al)Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)Inorganic synthesis semanticscholar.org
Chromium (Cr)Ammonium Hexafluorochromate ((NH₄)₃CrF₆)Inorganic synthesis semanticscholar.org
ZircaloyAmmonium Hexafluorozirconate ((NH₄)₂ZrF₆)Reaction with metal alloys semanticscholar.org
Beryllium Oxide (BeO)Beryllium Fluoride (BeF₂)Beryllium metal extraction zegmetal.com

Interactions with Other Chemical Species in Model Systems (e.g., methanol (B129727), kaolinite)

Interactions with Methanol: The interaction between azanium;fluoride and methanol has been studied, particularly in the context of clathrate hydrates. Methanol is typically known as a thermodynamic hydrate inhibitor. However, research has shown that when ammonium fluoride is doped into the host clathrate hydrate lattice, it can stabilize the incorporation of hydrophilic guest molecules like methanol. acs.orgacs.org Molecular dynamics simulations have revealed strong interactions between methanol guest molecules and host NH₄⁺-F⁻ ion pairs, leading to a complementary stabilizing effect within the hydrate cages. acs.org This interaction results in a higher dissociation temperature for the doped clathrate hydrate compared to its non-doped counterpart. acs.org The solubility of ammonium fluoride in pure methanol is limited. echemi.com

Advanced Applications in Chemical Science and Material Research Involving Azanium;fluoride;hydrate

Role in Engineered Materials for Energy Storage (e.g., battery cathode synthesis)

Azanium;fluoride (B91410);hydrate (B1144303) plays a significant role as a fluorinating agent in the synthesis of advanced cathode materials for lithium-ion batteries (LIBs). Metal fluorides (MFx) are highly attractive as cathode materials due to their high theoretical specific capacities and high conversion potentials. researchgate.netnih.gov However, creating well-designed nanostructures suitable for cathodes has been a challenge, often requiring toxic or inaccessible reagents. nih.gov

A novel, less toxic, and efficient bottom-up synthetic method utilizes ammonium (B1175870) fluoride to prepare anhydrous metal fluoride/mesoporous carbon (MFx/MSU-F-C) nanocomposites. nih.govsemanticscholar.org In this solventless process, metal precursor nanoparticles confined within mesoporous carbon are converted into anhydrous metal fluorides (such as CuF₂, FeF₃, and CoF₂) through a simple heat treatment with ammonium fluoride. nih.gov The resulting nanocomposites exhibit superior electrochemical performance as cathodes for LIBs. nih.gov For instance, the FeF₃/MSU-F-C composite demonstrated a remarkable capacity of 650 mAh g⁻¹ maintained over 50 cycles, which is approximately 90% of its initial capacity. nih.gov

This method highlights the versatility of ammonium fluoride in creating high-performance energy storage materials. nih.gov It is also used as a fluorine source in the synthesis of other composite cathode materials, such as MnO-LiF nanocomposites, for next-generation lithium-ion batteries. researchgate.net Research has also explored the synthesis of various asymmetric anhydrous quaternary ammonium fluoride salts for use as electrolytes in fluoride ion batteries, indicating a broader role for ammonium-fluoride-based compounds in energy storage technology. rsc.org

Table 1: Electrochemical Performance of Metal Fluoride Cathodes Synthesized Using Ammonium Fluoride
Cathode MaterialSynthesis MethodKey Performance MetricReference
FeF₃/MSU-F-CHeat treatment of precursor with NH₄FMaintained capacity of 650 mAh g⁻¹ across 50 cycles (~90% of initial capacity) nih.gov
MnO-LiF CompositeQuick annealing with NH₄F as fluorine sourceInitial discharge capacity of 170 mAh g⁻¹; 137 mAh g⁻¹ after 50 cycles (80.6% retention) researchgate.net
CuF₂, CoF₂/MSU-F-CHeat treatment of precursors with NH₄FExhibited superior electrochemical performances through conversion reactions nih.gov

Contribution to Gas Separation Technologies (e.g., hydrate-based methods)

Azanium;fluoride;hydrate is instrumental in the advancement of hydrate-based gas separation (HBGS), an emerging technology for capturing and separating gases. acs.org Gas hydrates are ice-like crystalline structures where water molecules form cages that trap gas molecules. nih.gov Typically, forming these hydrates requires high pressure and low temperature. nih.gov

Research has shown that aqueous solutions of ammonium fluoride can form clathrate hydrates that have the same structure as canonical gas hydrates. acs.org These ammonium fluoride-doped hydrates can incorporate guest molecules, making them useful for selective gas separation. acs.org For instance, these structures have been studied for their potential in separating carbon dioxide (CO₂). Powder X-ray diffraction (PXRD) analysis has confirmed that CO₂ interacts more strongly with NH₄F-doped cages. acs.org Molecular dynamics simulations support this, showing a strong interaction between the oxygen atom of CO₂ and the azanium ion (NH₄⁺) in the hydrate cages. acs.org

The effectiveness of this process can be enhanced by using it in combination with other molecules. A solution containing 5 mol % NH₄F and 2.2 mol % methanol (B129727) has been identified as a reasonable choice for operating an HBGS process for CO₂ capture. acs.org While ammonium fluoride itself can act as a thermodynamic inhibitor to hydrate formation, the conditions remain technically feasible for industrial applications. researchgate.net The broader class of ammonium-based compounds, including quaternary ammonium salts like tetrabutylammonium (B224687) fluoride (TBAF), are also being heavily researched as thermodynamic promoters for forming semi-clathrate hydrates for CO₂ separation at near room temperature. nih.govamazonaws.com

Table 2: Research Findings on this compound in Gas Separation
Research FocusKey FindingAnalytical MethodReference
CO₂ capture using NH₄F-doped clathratesCO₂ interacts strongly with NH₄F-doped 5¹² cages. A 5 mol % NH₄F solution is effective.Powder X-ray Diffraction (PXRD), Raman Spectroscopy, Molecular Dynamics (MD) acs.org
Role of Methanol Co-additiveMethanol can act as a site blocker in 5¹² cages, potentially blocking smaller molecules like CH₄ and N₂.PXRD Analysis acs.org
Thermodynamic EffectNH₄F acts as a thermodynamic inhibitor, shifting the hydrate equilibrium phase boundary to lower temperatures and higher pressures.Phase Equilibrium Studies researchgate.net

Utilization in Advanced Analytical Chemistry Method Development

In advanced analytical chemistry, this compound is increasingly used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS), particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase (ANP) methods. mtc-usa.comresearchgate.net Its inclusion can significantly improve method performance by enhancing analyte peak shape, controlling pH, and, most notably, improving detection sensitivity in the mass spectrometer. mtc-usa.com

When used as an additive, ammonium fluoride has been shown to improve ionization efficiency for many compounds in both positive and negative electrospray ionization (ESI) modes. nih.govbohrium.com Studies comparing ammonium fluoride with common additives like formic acid and ammonium hydroxide (B78521) found that it provided a 1 to 11-fold improvement in sensitivity for several compounds in positive ESI mode. nih.gov The improvement was even more consistent in negative ESI mode. nih.gov In HILIC-based metabolomics, a method using ammonium fluoride showed higher ionization efficiency and a better signal-to-noise ratio compared to a standard method using ammonium acetate. researchgate.net

The recommended concentration for use in LC-MS applications is typically low, around 0.2 mM to 1 mM, to avoid potential damage to the chromatographic column. mtc-usa.comsciex.com Beyond chromatography, ammonium fluoride also serves as a safer and effective fluorinating agent for the decomposition and digestion of geochemical samples for analysis by inductively coupled plasma mass spectrometry (ICP-MS), improving the dissolution of various elements. nih.gov

Environmental Chemistry Studies: Transport and Transformation in Model Systems

Understanding the environmental fate of chemical compounds is crucial. For this compound, studies of its transport and transformation in model systems indicate that it is not persistent. In the presence of moisture, the compound readily hydrolyzes, dissociating into its constituent azanium (ammonium, NH₄⁺) and fluoride (F⁻) ions.

The resulting ammonium ion is a common species in the environment and can be mineralized into nitrite (B80452) by bacteria. The fluoride ion's fate is largely influenced by soil pH and the presence of other elements. Fluoride tends to form insoluble complexes, particularly with aluminum and calcium, which limits its mobility. Adsorption of fluoride to the solid phase in soil is stronger in slightly acidic conditions (pH 5.5–6.5), and it is not readily leached from soils. Due to this behavior, bioaccumulation of ammonium fluoride is not expected, and the biomagnification of fluoride in aquatic environments is considered to be of little significance.

Future Directions and Emerging Research Avenues for Azanium;fluoride;hydrate Research

Development of Novel Synthetic Methodologies for Controlled Hydrate (B1144303) Formation

The precise control over the formation of specific hydrate forms of ammonium (B1175870) fluoride (B91410) is a primary goal for future synthetic chemistry. Traditional methods often yield mixtures of hydrates or anhydrous forms, limiting the ability to study and utilize the properties of a single, pure hydrate species.

Future methodologies will likely focus on:

Solvent-Free Synthesis: New bottom-up synthetic methods are being explored that utilize ammonium fluoride under solventless conditions. For instance, a facile method has been reported for preparing anhydrous metal fluoride nanocomposites by heating metal precursors with ammonium fluoride, demonstrating its versatility and lower toxicity compared to traditional reagents nih.gov.

Controlled Crystallization: Techniques that allow for meticulous control over temperature, pressure, and atmospheric composition during crystallization are crucial. Patents describe methods involving the reaction of liquid ammonia (B1221849) and anhydrous hydrogen fluoride, followed by controlled cooling and crystallization to produce ammonium fluoride with low water content google.com.

Mechanochemical Methods: Ball milling and other mechanochemical approaches could provide a solvent-free route to selectively form desired hydrate phases through controlled mechanical energy input.

These advanced synthetic routes are essential for producing high-purity, phase-specific samples of azanium;fluoride;hydrate, which are critical for both fundamental studies and application-oriented research.

Advanced Characterization under Extreme Conditions (e.g., high pressure, low temperature)

Understanding the behavior of this compound under non-ambient conditions is crucial for predicting its stability and discovering new phases with unique properties. High-pressure and low-temperature studies can reveal fundamental insights into its structural and chemical nature.

Recent computational explorations have investigated the high-pressure phase diagram of anhydrous ammonium fluoride (NH₄F), which is often considered an analogue to ice. These studies predict that NH₄F departs from ice-like behavior above 80 GPa, transitioning to close-packed ionic structures ed.ac.uk. Experimental research has pushed these boundaries even further, employing Raman spectroscopy and synchrotron X-ray diffraction at pressures up to 140 GPa. This work identified a novel, dense solid phase of NH₄F with a tetragonal P4/nmm structure, a phase previously seen in other ammonium halides at much lower pressures ed.ac.uk. The transition is understood as a two-step process: a distortion of the cubic phase around 40 GPa, followed by a rotational shift of ammonium ions at approximately 115 GPa ed.ac.uk.

Future research will likely involve:

In-situ Spectroscopic and Diffraction Studies: Using techniques like neutron diffraction to precisely locate hydrogen atoms and understand the dynamics of the ammonium cations and water molecules under pressure.

Hydrate Behavior: Extending these high-pressure studies to the hydrated forms of ammonium fluoride to understand how the presence of water molecules influences phase transitions and stability limits. Research on solid solutions of ammonium fluoride and ice has already begun to bridge this gap, revealing the formation of unique ice-type structures ucl.ac.uk.

Reported High-Pressure Phases of Anhydrous Ammonium Fluoride (NH₄F)

Pressure RangePhase DesignationCrystal StructureKey Transition MechanismReference
~40 GPaIntermediate PhaseTetragonal distortion of cubic phaseDisplacive transition of fluoride ions ed.ac.uk
~115 GPa - 140 GPaPhase VIIITetragonal (P4/nmm)Rotational shift of ammonium ions ed.ac.uk
> 80 GPa (Predicted)Close-packed structuresNot specifiedDeparture from ice-like behavior ed.ac.uk

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The complexity of hydrate systems, with their intricate hydrogen-bonding networks, makes them ideal candidates for study using machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and characterization of new materials by predicting structures and properties.

While specific ML models for this compound are still emerging, the application of these techniques to other hydrate systems demonstrates their immense potential. ML models, including k-Nearest Neighbor, Decision Tree Regressors, and Random Forests, have been successfully used to predict the formation conditions of gas hydrates with high accuracy researchgate.netmdpi.com. These data-driven models can outperform traditional thermodynamic models in both speed and precision mdpi.com.

Emerging research avenues in this area include:

Predictive Modeling: Developing ML algorithms trained on existing experimental and computational data to predict the formation conditions, stability, and crystal structures of various ammonium fluoride hydrates.

Potential Energy Surface Mapping: Using AI to generate accurate potential energy surfaces for molecular dynamics simulations, allowing for more realistic modeling of hydrate formation and phase transitions.

Data-Driven Discovery: Employing ML to screen vast databases of hypothetical structures to identify promising new stable or metastable phases of this compound with desired properties nih.govacs.org.

Application of Machine Learning Models in Hydrate Research

Machine Learning ModelApplication AreaKey FindingReference
k-Nearest Neighbor (KNN)Predicting hydrate formation temperatureDemonstrated high accuracy with an R² score of 0.983 researchgate.net
Random Forest (RF)Predicting formation conditions of multi-gas hydratesPerformed better than other ML models and traditional thermodynamic models in speed and accuracy mdpi.com
Artificial Neural Network (ANN)Modeling hydrate phase behaviorEffective for solving nonlinear functions and predicting patterns in noisy data nih.gov

Exploration of New Host-Guest Systems and Rational Material Design

The components of this compound—the ammonium cation, the fluoride anion, and water molecules—can serve as building blocks for more complex "host-guest" systems. In these systems, a "host" framework encapsulates a "guest" molecule or ion.

Computational studies have explored the potential for ammonium fluoride to act as a host structure, similar to water in gas clathrates, capable of trapping small guest species like hydrogen ed.ac.uk. Experimental work has also shown that ammonium fluoride can be incorporated into the crystal lattice of clathrate hydrates, influencing their formation kinetics rsc.org. This suggests a role for this compound in designing materials for gas storage or separation.

Future research will focus on:

Rational Design of Porous Frameworks: Systematically designing and synthesizing novel metal-organic or covalent-organic frameworks where ammonium and fluoride ions are integral components of the structure.

Tunable Materials: Creating host-guest systems where the properties can be tuned by varying the guest molecule or the degree of hydration, leading to new functional materials for sensing or catalysis. The development of organic ammonium halide frameworks has already shown promise for creating materials with tunable phosphorescence researchgate.net.

Interdisciplinary Approaches in Fundamental Fluoride Chemistry

The study of this compound is not confined to a single discipline. Interdisciplinary approaches are crucial for unlocking a deeper understanding of its role in various scientific domains. Fluorine chemistry is an inherently interdisciplinary field, with applications ranging from materials science to medicinal chemistry hu-berlin.deacs.orgman.ac.uk.

Future interdisciplinary research directions include:

Materials Science: Using ammonium fluoride as a fluorinating agent or precursor for the synthesis of advanced materials. It has been employed in the creation of anhydrous metal fluoride-carbon nanocomposites for high-performance lithium-ion battery cathodes nih.gov and in the synthesis of double-layered hydroxide (B78521) electrocatalysts for oxygen evolution reactions acs.org.

Astrochemistry and Planetary Science: Investigating the role of ammonium fluoride hydrates in the formation and properties of icy bodies in the outer solar system, given the compound's analogy to water ice ed.ac.uk.

Biomedical Imaging: While not directly involving the hydrate, fundamental research into fluorine chemistry is vital for developing new fluorinated molecules and radiotracers (using ¹⁸F) for techniques like Positron Emission Tomography (PET) imaging nih.govmurphylab.org.

By combining expertise from chemistry, physics, materials science, and computer science, researchers can fully explore the multifaceted nature of this compound and its broader implications in fundamental fluoride chemistry.

Table of Compound Names

Common NameIUPAC NameFormula
Ammonium fluorideAzanium;fluorideNH₄F
Ammonium fluoride hydrateThis compoundNH₄F·nH₂O
WaterOxidaneH₂O
AmmoniaAzaneNH₃
Hydrogen fluorideFluoraneHF
Copper(II) fluorideCopper(2+);difluorideCuF₂
Iron(III) fluorideIron(3+);trifluorideFeF₃
Cobalt(II) fluorideCobalt(2+);difluorideCoF₂

Q & A

Q. What are the key crystallographic methods for determining the structure of azanium fluoride hydrate, and how can existing databases enhance reproducibility?

To resolve crystal structures, X-ray diffraction (XRD) paired with refinement software like SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) is standard . The Cambridge Structural Database (CSD) provides over 250,000 validated crystal structures, enabling researchers to cross-reference bond lengths, angles, and hydration patterns in azanium fluoride hydrate . For reproducibility, ensure raw diffraction data (e.g., CIF files) are deposited in repositories like the CCDC .

Q. How can researchers optimize synthesis protocols for azanium fluoride hydrate to minimize impurities?

Use ACS-grade ammonium fluoride (≥98% purity) and control stoichiometric ratios during crystallization. Evidence suggests that mild acidic conditions (pH 4.2–5) stabilize hydrated ammonium salts . Monitor reaction intermediates via pH titration and characterize products using elemental analysis and FT-IR to confirm the absence of residual hydrofluoric acid (HF) .

Q. What spectroscopic techniques are suitable for probing hydrogen-bonding networks in azanium fluoride hydrate?

Raman and FT-IR spectroscopy can identify O–H···F interactions between water molecules and fluoride ions. For example, shifts in the ν(O–H) region (~3200–3600 cm⁻¹) indicate hydration-dependent structural changes . Pair this with thermal gravimetric analysis (TGA) to quantify water content and validate stoichiometry .

Advanced Research Questions

Q. How do hydration states influence the electrochemical stability of azanium fluoride in energy storage systems?

Hydration reduces ionic mobility but enhances interfacial stability. In zinc-ion batteries, ammonium fluoride additives in hydrated forms modify electrolyte solvation structures, improving Coulombic efficiency (CE) by forming protective interphases . Use electrochemical impedance spectroscopy (EIS) to correlate hydration levels with charge-transfer resistance.

Q. What experimental strategies resolve contradictions in reported lattice parameters for azanium fluoride hydrate?

Discrepancies often arise from varying hydration states or twinning. Employ single-crystal XRD with high-resolution detectors (e.g., Bruker APEXII CCD) to collect data at low temperatures (100 K), reducing thermal motion artifacts . Cross-validate with powder XRD and Rietveld refinement to confirm phase purity .

Q. How can researchers design experiments to quantify trace fluoride ions in azanium fluoride hydrate samples?

Use ion-selective electrode (ISE) potentiometry with a standard calibration curve (0–0.40 mg/mL fluoride). Buffer solutions (pH 5–6) and ionic strength adjusters (e.g., TISAB) mitigate matrix effects . For sub-ppm detection, combine ISE with ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What computational methods support the analysis of azanium fluoride hydrate’s thermodynamic stability?

Density functional theory (DFT) calculations can model hydrogen-bonding networks and hydration energies. Compare computed vibrational spectra (e.g., using Gaussian 16) with experimental FT-IR/Raman data to validate models . Leverage the CSD’s ConQuest software to mine structural trends for validation .

Methodological Best Practices

Q. How should researchers handle and store azanium fluoride hydrate to prevent decomposition?

Store in airtight containers under inert gas (N₂/Ar) at ≤25°C. Avoid exposure to moisture to prevent hydrolysis to HF. For long-term stability, use desiccants (e.g., silica gel) and monitor via periodic FT-IR to detect HF formation .

Q. What steps ensure ethical data reporting and reproducibility in azanium fluoride hydrate studies?

  • Deposit raw crystallographic data in the CSD or CCDC .
  • Cite SHELX programs when used for structure refinement .
  • Disclose synthesis conditions (pH, solvents) and analytical instrument parameters (e.g., XRD wavelength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.